![molecular formula C21H20O2Se B14299160 Benzene, 1,1'-[1-methoxy-2-(phenylseleninyl)ethylidene]bis- CAS No. 113675-06-2](/img/structure/B14299160.png)
Benzene, 1,1'-[1-methoxy-2-(phenylseleninyl)ethylidene]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-[1-methoxy-2-(phenylseleninyl)ethylidene]bis- is an organic compound that features a benzene ring substituted with a methoxy group and a phenylseleninyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[1-methoxy-2-(phenylseleninyl)ethylidene]bis- typically involves the reaction of a methoxy-substituted benzene derivative with a phenylseleninyl reagent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions can vary, but common methods include electrophilic aromatic substitution and nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-[1-methoxy-2-(phenylseleninyl)ethylidene]bis- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the methoxy group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while substitution reactions may produce various substituted benzene compounds .
Scientific Research Applications
Benzene, 1,1’-[1-methoxy-2-(phenylseleninyl)ethylidene]bis- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzene, 1,1’-[1-methoxy-2-(phenylseleninyl)ethylidene]bis- involves its interaction with molecular targets and pathways. The phenylseleninyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The methoxy group can also affect the compound’s electronic properties and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methoxy-4-(2-phenylethenyl)-: Similar structure with a phenylethenyl group instead of a phenylseleninyl group.
Benzene, 1-methoxy-2-methyl-: Contains a methyl group instead of a phenylseleninyl group.
Benzene, 1-methoxy-2-(methylthio)-: Features a methylthio group instead of a phenylseleninyl group.
Uniqueness
Benzene, 1,1’-[1-methoxy-2-(phenylseleninyl)ethylidene]bis- is unique due to the presence of the phenylseleninyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
113675-06-2 |
|---|---|
Molecular Formula |
C21H20O2Se |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(1-methoxy-1-phenyl-2-phenylseleninylethyl)benzene |
InChI |
InChI=1S/C21H20O2Se/c1-23-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)17-24(22)20-15-9-4-10-16-20/h2-16H,17H2,1H3 |
InChI Key |
UDIHWZYFMDPHJA-UHFFFAOYSA-N |
Canonical SMILES |
COC(C[Se](=O)C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


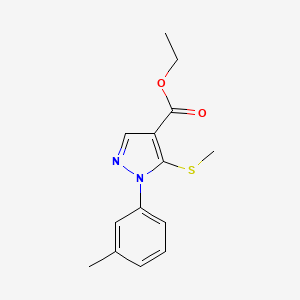
![2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate](/img/structure/B14299093.png)
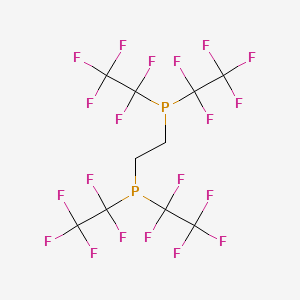
![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)
![2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14299106.png)
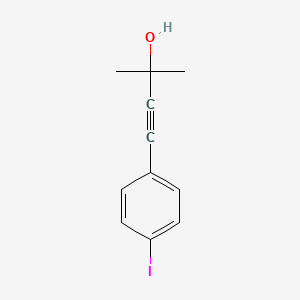

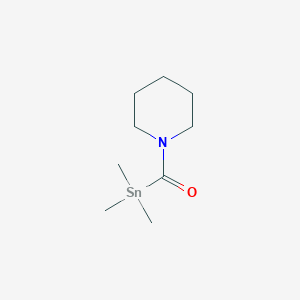
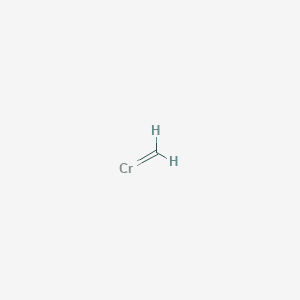

![5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene](/img/structure/B14299144.png)
![N-[Di(pyridin-2-yl)methylidene]guanidine](/img/structure/B14299154.png)
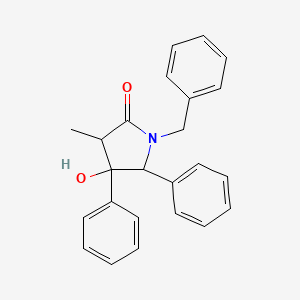
![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
